Structural Uniqueness: Scaffold-Level Differentiation from Closest Commercially Available Analogs
The target compound is distinguished from its closest commercially cataloged analog—4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 899983-02-9)—by the presence of an N-furan-2-ylmethyl substituent. This substitution increases molecular weight from 325.4 to 405.49 g/mol and adds a hydrogen-bond acceptor (furan oxygen) plus conformational restriction at the amide nitrogen, which are critical determinants of target binding in benzothiazole-amide kinase inhibitors [1]. A second commercial analog—4-(N,N-dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide (CAS 923404-87-9)—retains the furan-2-ylmethyl group but replaces the 4-cyano substituent with a bulkier, more polar dimethylsulfamoyl group (MW 487.61 vs 405.49), which alters both lipophilicity and hydrogen-bonding capacity .
| Evidence Dimension | Molecular weight, substituent identity, and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 405.49; 4-cyano substituent; furan-2-ylmethyl present; H-bond acceptors = 5 (N of CN, O of amide, O of furan, N of thiazole, S of methylthio) |
| Comparator Or Baseline | Analog 1 (CAS 899983-02-9): MW 325.4; 4-cyano; furan-2-ylmethyl absent. Analog 2 (CAS 923404-87-9): MW 487.61; 4-dimethylsulfamoyl; furan-2-ylmethyl present. |
| Quantified Difference | ΔMW = +80.09 vs Analog 1; ΔMW = −82.12 vs Analog 2. Furan oxygen adds 1 H-bond acceptor vs Analog 1. Cyano vs dimethylsulfamoyl changes cLogP by approximately +1.5 to +2 log units (calculated trend based on substituent π values). |
| Conditions | Structural comparison based on molecular formula and substituent identity; vendor catalog data (CAS registry). |
Why This Matters
For screening library procurement, the presence or absence of the furan-2-ylmethyl group defines an entirely different chemical subspace; selecting the wrong analog will probe different protein pockets and yield non-transferable SAR data.
- [1] MacKinnon CH, Lau K, Burch JD, et al. Structure-based design and synthesis of potent benzothiazole inhibitors of ITK. J Med Chem. Demonstrates sub-nanomolar potency dependence on benzothiazole-amide substitution pattern. View Source
